![molecular formula C5H10N2S B236570 4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine CAS No. 136945-81-8](/img/structure/B236570.png)
4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine, commonly known as THPIB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. THPIB belongs to the class of indole alkaloids and has been synthesized using various methods.
Applications De Recherche Scientifique
Mass Spectrometry and the Maillard Reaction
4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine and its derivatives have been studied in the context of the Maillard reaction, which involves amino acids and reducing sugars. The derivatives were synthesized and optimized using various catalysts, temperatures, and times, with the optimum conditions leading to yields greater than 70%. These compounds were characterized using mass spectrometry techniques such as electrospray ionization mass spectrometry (ESI-MS) and electrospray tandem mass (ESI-MS/MS), providing insights into the mass fragmentation patterns of these heterocyclic compounds (Goh, Mordi, & Mansor, 2015).
Synthesis and Characterization of Novel Compounds
A specific derivative, 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, was synthesized and characterized for the first time, showing the potential for novel compound development. The synthesis involved a reaction between specific amines and 1-chloroacetophenone in a K2CO3/MeCN system, and the product was characterized using various spectroscopic methods (Petrova et al., 2023).
Optimization of Binding Motifs for Therapeutic Applications
The 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif was identified as a novel, drug-like ER ligand. Through a series of medicinal chemistry iterations and aided by crystal structures, a potent and orally bioavailable selective estrogen receptor downregulator (SERD) was developed, demonstrating the compound's potential in advanced estrogen receptor-positive breast cancer treatment (De savi et al., 2015).
Propriétés
Numéro CAS |
136945-81-8 |
|---|---|
Formule moléculaire |
C5H10N2S |
Poids moléculaire |
243.35 g/mol |
Nom IUPAC |
4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine |
InChI |
InChI=1S/C15H21N3/c16-9-4-3-7-14-15-12(8-10-17-14)11-5-1-2-6-13(11)18-15/h1-2,5-6,14,17-18H,3-4,7-10,16H2 |
Clé InChI |
RBYMMMUWJMTPBK-UHFFFAOYSA-N |
SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)CCCCN |
SMILES canonique |
C1CNC(C2=C1C3=CC=CC=C3N2)CCCCN |
Synonymes |
1-(4-butylamino)-1,2,3,4-tetrahydro-beta-carboline nazlinin nazlinine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide](/img/structure/B236491.png)
![2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B236492.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236498.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B236509.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-ethoxybenzamide](/img/structure/B236514.png)
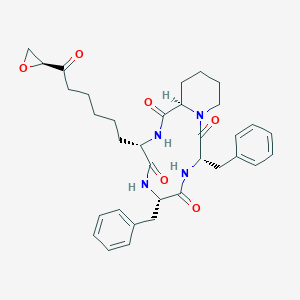

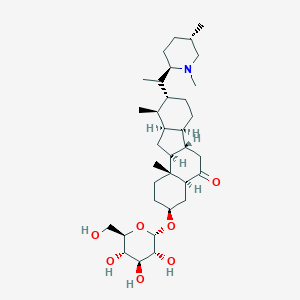
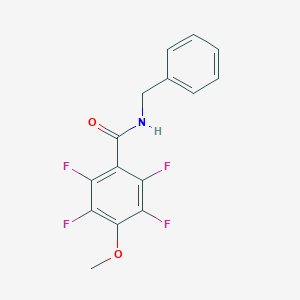
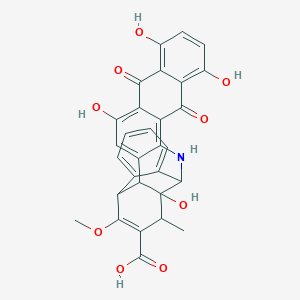

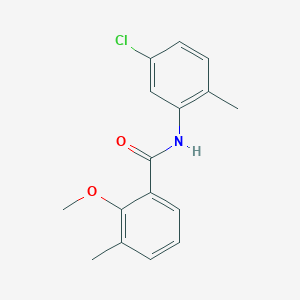
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)
